Comprehensive Spectroscopic Characterization of Cyclopropyl(2-methylphenyl)methanol: A Technical Guide for Structural Elucidation
Comprehensive Spectroscopic Characterization of Cyclopropyl(2-methylphenyl)methanol: A Technical Guide for Structural Elucidation
Executive Summary
Cyclopropyl(2-methylphenyl)methanol (CAS: 400613-95-8), also known as cyclopropyl(o-tolyl)methanol, is a highly versatile synthetic intermediate. It features a unique combination of structural motifs: an ortho-substituted aromatic ring, a chiral benzylic alcohol, and a highly strained cyclopropyl ring. Recently, this compound has gained prominence as a critical precursor in the transition-metal catalyzed cascade synthesis of complex carbocycles, such as acyl cyclopentenes.
This whitepaper provides an in-depth, authoritative guide to the structural elucidation of cyclopropyl(2-methylphenyl)methanol using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By analyzing the causality behind the spectroscopic data, this guide serves as a robust framework for researchers conducting analytical verification and drug development.
Experimental Workflow & Analytical Strategy
To ensure absolute confidence in structural assignment, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to data integration.
Figure 1: Multi-modal spectroscopic workflow for structural elucidation.
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive technique for mapping the carbon-hydrogen framework of this molecule. The data presented below is grounded in recent catalytic studies.
Expertise & Causality: The Diastereotopic Effect
The most analytically fascinating feature of this molecule is the benzylic carbon (C-OH), which is bonded to four different groups (-H, -OH, -o-tolyl, and -cyclopropyl), making it a stereocenter.
Because of this chiral center, the two faces of the adjacent cyclopropyl ring are in different magnetic environments. Consequently, the two methylene (
Table 1: H NMR Spectral Data (500 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment / Structural Causality |
| 7.53 | dd | 7.5, 1.6 | 1H | Aromatic C-H (ortho to benzylic position; deshielded by -OH) |
| 7.25 – 7.14 | m | - | 3H | Remaining Aromatic C-H protons |
| 4.44 | d | 7.6 | 1H | Benzylic C-H (coupled to cyclopropyl methine) |
| 2.38 | s | - | 3H | Aryl- |
| 2.00 | s (broad) | - | 1H | -OH proton (exchangeable with D |
| 1.32 | qt | 8.0, 5.1 | 1H | Cyclopropyl methine C-H |
| 0.66 – 0.59 | m | - | 1H | Cyclopropyl |
| 0.55 – 0.48 | m | - | 1H | Cyclopropyl |
| 0.42 – 0.31 | m | - | 2H | Cyclopropyl |
Table 2: C NMR Spectral Data (126 MHz, CDCl )
| Chemical Shift ( | Carbon Type | Assignment / Structural Causality |
| 141.5, 135.4 | Quaternary (C) | Aromatic C1 (attached to C-OH) and C2 (attached to |
| 130.5, 127.5, 126.2, 126.1 | Methine (CH) | Aromatic carbons |
| 74.1 | Methine (CH) | Benzylic C-OH (deshielded by electronegative oxygen) |
| 19.5 | Methine (CH) | Cyclopropyl methine carbon |
| 17.7 | Primary ( | Aryl- |
| 3.4, 2.2 | Secondary ( | Cyclopropyl methylene carbons (highly shielded due to ring strain) |
Infrared (IR) Spectroscopy Profiling
Infrared spectroscopy provides orthogonal validation of the functional groups. The analysis of cyclopropyl rings via IR requires an understanding of orbital hybridization .
Expertise & Causality: The "Bent Bond" Phenomenon
Standard aliphatic C-H stretches occur below 3000 cm
Table 3: ATR-FTIR Vibrational Assignments
| Wavenumber (cm | Intensity | Vibrational Mode | Structural Assignment |
| ~3350 | Strong, Broad | O-H stretch | Hydrogen-bonded hydroxyl group |
| 3080 – 3000 | Medium | C-H stretch (sp | Aromatic ring and Cyclopropyl ring C-H |
| 2950 – 2850 | Medium | C-H stretch (sp | Aryl- |
| 1490, 1460 | Medium | C=C stretch | Aromatic ring skeletal vibrations |
| 1040 | Strong | C-O stretch | Secondary alcohol C-O bond |
| 750 | Strong | C-H out-of-plane bend | Ortho-disubstituted benzene ring |
Mass Spectrometry (MS) Fragmentation Pathways
Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation fingerprint. The molecular ion (
Expertise & Causality: -Cleavage and Tropylium Formation
Upon ionization, an electron is typically ejected from the oxygen lone pair. The resulting radical cation rapidly undergoes
-
Loss of Cyclopropyl: Cleavage of the benzylic-cyclopropyl C-C bond expels a cyclopropyl radical (
, 41 Da), yielding a prominent peak at m/z 121. -
Tropylium Rearrangement: The m/z 121 ion can further lose formaldehyde (
) to form the tropylium cation ( at m/z 91), a classic hallmark of alkyl-substituted benzenes .
Figure 2: Primary mass spectrometry (EI-MS) fragmentation pathways.
Table 4: Key EI-MS Fragmentation Peaks
| m/z Ratio | Relative Abundance | Ion / Fragment Identity | Neutral Loss |
| 162 | Low | None | |
| 144 | Medium | ||
| 121 | High (Base Peak) | ||
| 91 | High | ||
| 71 | Low-Medium |
Experimental Protocols & Workflows
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Every protocol is designed as a self-validating system .
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Tube Loading: Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube. Ensure the solvent column height is exactly 4–5 cm to optimize magnetic shimming.
-
Acquisition (
H): Tune the probe to 500 MHz. Acquire 16 scans with a 10-second relaxation delay ( ) to ensure complete longitudinal relaxation, allowing for quantitative integration. -
Acquisition (
C): Tune the probe to 126 MHz. Acquire 1024 scans with a 2-second relaxation delay and proton decoupling (WALTZ-16).
-
Self-Validation Check: The internal standard (TMS) must appear exactly at
0.00 ppm. The residual solvent peak must appear as a sharp singlet at 7.26 ppm ( H) and a triplet at 77.16 ppm ( C). A symmetrical solvent peak validates optimal magnetic shimming.
Protocol B: ATR-FTIR Spectroscopy
-
Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Background Collection: Acquire a background spectrum (32 scans, 4 cm
resolution) in ambient air to account for atmospheric and . -
Sample Application: Deposit 1–2 drops of the neat liquid compound directly onto the center of the ATR crystal.
-
Acquisition: Apply the pressure anvil (if necessary to prevent evaporation) and acquire the sample spectrum (32 scans, 4000 to 400 cm
).
-
Self-Validation Check: The resulting baseline must sit flat near 100% transmittance in non-absorbing regions (e.g., 2500–2000 cm
). A flat baseline confirms successful background subtraction and a clean crystal.
Protocol C: GC-EI-MS Analysis
-
Sample Dilution: Dilute the compound to a concentration of 10 ppm in GC-grade hexane.
-
Injection: Inject 1 µL into the GC inlet set to 250°C with a split ratio of 10:1.
-
Chromatography: Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Ionization: Maintain the MS transfer line at 250°C and the EI source at 230°C. Apply an electron energy of 70 eV and scan from m/z 40 to 400.
-
Self-Validation Check: Prior to the run, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA). The relative abundances of the PFTBA calibration ions (m/z 69, 219, and 502) must meet the manufacturer's target ratios, validating the instrument's mass accuracy and sensitivity across the entire mass range.
Conclusion
The structural elucidation of cyclopropyl(2-methylphenyl)methanol relies heavily on interpreting the causality behind its spectroscopic behavior. The diastereotopic complexity in the
References
-
Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15(35), 14287-14294. URL:[Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. URL:[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]




